molecular formula C₂₀H₃₅B B1141341 Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane CAS No. 21947-87-5

Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane

Cat. No.: B1141341
CAS No.: 21947-87-5
M. Wt: 286.3
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Description

Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane is an organoboron compound known for its unique structure and reactivity. This compound features two bicyclo[3.1.1]heptane moieties attached to a boron atom, making it a valuable reagent in organic synthesis, particularly in hydroboration reactions.

Mechanism of Action

Target of Action

Diisopinocampheylborane, also known as (+)-ipc2bh or Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane, is an organoborane compound that is primarily used for asymmetric synthesis . The primary targets of this compound are unhindered alkenes .

Mode of Action

Diisopinocampheylborane interacts with its targets through a process known as hydroboration . This process involves the addition of boron to the carbon-carbon double bond of alkenes . The compound is particularly effective in the synthesis of chiral secondary alcohols . It can also react with methanol to give diisopinocampheylmethoxyborane, which in turn reacts with an allyl or crotyl Grignard reagent to give B-allyldiisopinocampheylborane .

Biochemical Pathways

The hydroboration process catalyzed by Diisopinocampheylborane affects the biochemical pathway of alkene conversion into alcohols . This process results in the formation of chiral secondary alcohols, which are important building blocks in various biochemical pathways .

Pharmacokinetics

It is known that the compound is sensitive to water and air, and is often generated in situ and used as a solution . This suggests that the compound’s bioavailability may be influenced by these factors.

Result of Action

The primary result of Diisopinocampheylborane’s action is the formation of chiral secondary alcohols . These alcohols are formed with high enantioselectivity, meaning that they predominantly exist in one chiral form . This is particularly useful in the field of asymmetric synthesis, where the goal is to produce compounds with a specific chirality .

Action Environment

The action of Diisopinocampheylborane is influenced by environmental factors such as temperature and pH . The compound is sensitive to water and air, and its reactivity can be affected by these factors . Additionally, the hydroboration process catalyzed by Diisopinocampheylborane is known to proceed with high enantioselectivity, which can be influenced by the steric environment of the alkene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane typically involves the reaction of 2,6,6-trimethylbicyclo[3.1.1]hept-2-ene with borane (BH₃) or its derivatives. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents like tetrahydrofuran (THF) at low temperatures to control the reactivity of borane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the exothermic nature of the hydroboration process. The use of stabilizers and inhibitors can also be employed to prevent unwanted side reactions.

Types of Reactions:

    Hydroboration: Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3

Properties

InChI

InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQAQJSAYDDROO-NAVXHOJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B]([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diisopinocampheylborane was prepared by the method of H. C. Brown et al., Israel J. Chem. 15, 12 (1977) from (+)-α-pinene. To the stirred suspension of diisopinocampheylborane (25 mmol) in tetrahydrofuran at -25° C. was added dropwise 2.4 mL (25 mmol) of 1,3-cyclohexadiene. Monohydroboration of the diene was complete after stirring the reaction mixture at -25° C. for 12 hours, as indicated by the disappearance of the solid diisopinocampheylborane and 11B NMR (δ+80) examination of the solution. The reaction mixture was oxidized with trimethylamine-N-oxide, giving a 92:8 mixture of (-)-2-cyclohexen-1-ol (94% ee) and 3-cyclohexen-1-ol. A second reaction mixture at -78° C. was treated with 25 mm of lithium tert-butyl. Isobutylene was formed and the organoborane was converted into the corresponding borohydride as represented by the following reaction scheme.
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Q & A

Q1: What is the molecular formula and weight of Diisopinocampheylborane?

A1: Diisopinocampheylborane has the molecular formula C20H35B and a molecular weight of 298.3 g/mol.

Q2: Are there any notable spectroscopic data available for Diisopinocampheylborane?

A2: While the provided abstracts don't delve into specific spectroscopic data, techniques like NMR (1H, 13C, 11B) would be crucial for characterizing the structure and purity of (+)-Ipc2BH.

Q3: Is Diisopinocampheylborane sensitive to air and moisture? How should it be handled?

A3: Like many organoborane reagents, (+)-Ipc2BH is moisture-sensitive and decomposes upon exposure to air. [] It should be handled under inert atmosphere (nitrogen or argon) using standard air-free techniques.

Q4: What solvents are suitable for reactions involving Diisopinocampheylborane?

A4: (+)-Ipc2BH is commonly used in aprotic solvents like tetrahydrofuran (THF), diethyl ether, and dichloromethane. [, ] The choice of solvent can influence the reaction rate and selectivity.

Q5: What makes Diisopinocampheylborane a valuable reagent in organic synthesis?

A5: (+)-Ipc2BH is primarily valued for its ability to facilitate asymmetric hydroboration reactions, leading to the formation of chiral alcohols, amines, and other valuable building blocks with high enantiomeric purity. [, ]

Q6: What types of olefins react efficiently with Diisopinocampheylborane in asymmetric hydroboration?

A6: (+)-Ipc2BH exhibits excellent enantioselectivity in the hydroboration of cis-alkenes. [] The degree of asymmetric induction varies depending on the alkene's structure, with cis-2-butene notably yielding 2-butanol with over 98% ee. []

Q7: Can Diisopinocampheylborane be used for asymmetric hydroboration of heterocyclic olefins?

A7: Yes, (+)-Ipc2BH has been successfully employed for the asymmetric hydroboration of various heterocyclic olefins, including dihydrofurans, dihydrothiophenes, and dihydropyrans, leading to the formation of chiral heterocyclic alcohols with high enantiomeric purity. [, ]

Q8: Beyond hydroboration, are there other applications where Diisopinocampheylborane proves useful?

A8: (+)-Ipc2BH has also found applications in:

  • Asymmetric allylboration: It reacts with aldehydes to yield chiral homoallylic alcohols with high enantiomeric excess, particularly at low temperatures. [, , ]
  • Reductive Aldol Reactions: It facilitates the enantio- and diastereoselective synthesis of syn-β-hydroxy-α-alkenyl carboxamides. []
  • Synthesis of Boronated Amino Acids: It enables the direct hydroboration of alkene-containing hydantoins, serving as precursors to boronated amino acids. []
  • Enantioselective Fluoroallylboration: B-(3,3-difluoroallyl)diisopinocampheylborane, a derivative, reacts with aldehydes to yield chiral 2,2-gem-difluorinated homoallylic alcohols with high enantioselectivity. [, ]

Q9: How does the chiral nature of Diisopinocampheylborane influence its reactivity?

A9: The two chiral isopinocampheyl groups in (+)-Ipc2BH create a sterically hindered environment around the boron atom. This chirality is crucial for the high enantioselectivity observed in reactions involving (+)-Ipc2BH, as it effectively differentiates between the two faces of a prochiral substrate.

Q10: Have any modifications been made to the structure of Diisopinocampheylborane to alter its reactivity or selectivity?

A10: Yes, researchers have explored modifications to the (+)-Ipc2BH structure. For instance, replacing one isopinocampheyl group with a phenoxy group yielded B-phenoxydiisopinocampheylborane, which exhibits different reducing characteristics compared to the parent (+)-Ipc2BH. [, ] Similarly, B-(cycloalk-2-enyl)diisopinocampheylboranes, prepared via asymmetric hydroboration of cycloalka-1,3-dienes, have been successfully employed in asymmetric allylborations. []

Q11: Does the enantiomeric purity of the starting α-pinene affect the enantioselectivity of reactions with Diisopinocampheylborane?

A11: Yes, the enantiomeric purity of the α-pinene used to synthesize (+)-Ipc2BH directly influences the enantiomeric purity of the reagent itself, and consequently, the enantiomeric excess of the products formed in subsequent reactions. [, ] Higher enantiomeric purity of α-pinene generally results in higher enantioselectivity in reactions involving (+)-Ipc2BH.

Q12: What is known about the long-term stability of Diisopinocampheylborane?

A12: While the abstracts provided don't explicitly address long-term stability, it's generally understood that organoborane reagents like (+)-Ipc2BH are best used freshly prepared or stored under inert atmosphere to prevent decomposition.

Q13: Are there any specific formulation strategies to improve the stability, solubility, or bioavailability of Diisopinocampheylborane?

A13: The provided research focuses primarily on the synthetic applications of (+)-Ipc2BH and doesn't delve into specific formulation strategies.

Q14: Have computational methods been used to study the reactions of Diisopinocampheylborane?

A14: Yes, DFT (Density Functional Theory) calculations have been employed to investigate the mechanism and enantioselectivity of reactions involving (+)-Ipc2BH. For instance, DFT studies have elucidated the transition states involved in the enantioselective electrophilic cyanation of boron enolates derived from (+)-Ipc2BH. []

Q15: What are the safety considerations when working with Diisopinocampheylborane?

A15: As with all chemicals, appropriate safety precautions should be taken when handling (+)-Ipc2BH. It's crucial to consult the material safety data sheet (MSDS) before handling. Given its moisture sensitivity, contact with water should be avoided, as it can lead to the release of flammable hydrogen gas.

Q16: Are there alternative reagents to Diisopinocampheylborane for achieving similar asymmetric transformations?

A16: Yes, other chiral hydroborating agents, often derived from terpenes like limonene (LimBH) or longifolene (LgF2BH), have been developed for asymmetric hydroboration. [] The choice of reagent depends on the specific substrate and desired stereochemical outcome.

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